
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields. This compound is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group, along with two fluorine atoms at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of cyclohexane derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by catalytic amination and carboxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amino or thiol-substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials and polymers with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the binding affinity and specificity of the compound to its targets, potentially leading to inhibition or modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,3-Difluorocyclohexane-1-carboxylic acid: Lacks the amino group but shares the fluorinated cyclohexane structure.
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: Similar structure with fluorine atoms at different positions.
Uniqueness: 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups along with the fluorine atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H11F2NO2 |
|---|---|
Molekulargewicht |
179.16 g/mol |
IUPAC-Name |
1-amino-3,3-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)3-1-2-6(10,4-7)5(11)12/h1-4,10H2,(H,11,12) |
InChI-Schlüssel |
ZRMKDSUKQKSKSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(F)F)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
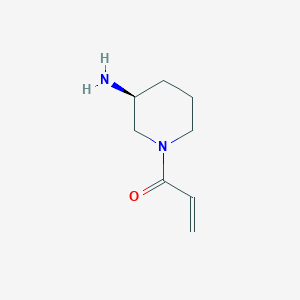

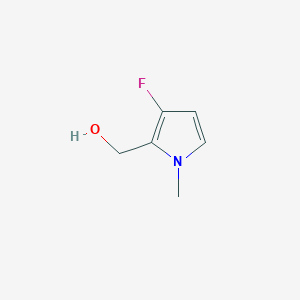
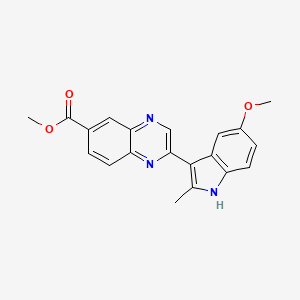
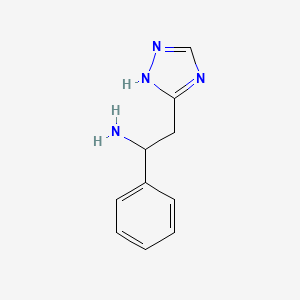
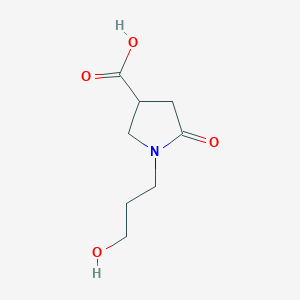
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
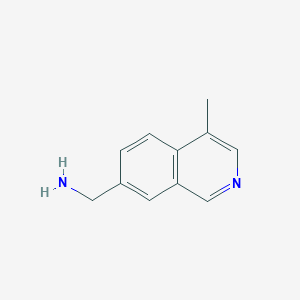
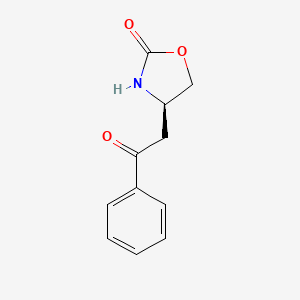

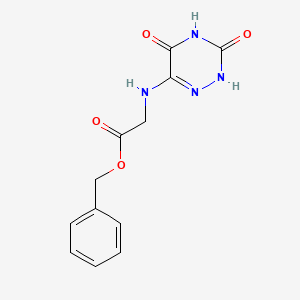
![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)

